molecular formula C16H14O2 B14467450 4-[(4-Ethenylphenyl)methoxy]benzaldehyde CAS No. 70818-22-3

4-[(4-Ethenylphenyl)methoxy]benzaldehyde

Cat. No.: B14467450
CAS No.: 70818-22-3
M. Wt: 238.28 g/mol
InChI Key: CEEXIUYQQHTYRS-UHFFFAOYSA-N
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Description

4-[(4-Ethenylphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a methoxy group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde typically involves the reaction of 4-vinylbenzyl chloride with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and borane (BH3) for hydroboration-oxidation are commonly used.

Major Products Formed

    Oxidation: 4-[(4-Ethenylphenyl)methoxy]benzoic acid.

    Reduction: 4-[(4-Ethenylphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Ethenylphenyl)methoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but lacks the ethenyl group.

    4-Ethynylbenzaldehyde: Contains an ethynyl group instead of an ethenyl group.

    4-Hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group.

Properties

CAS No.

70818-22-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H14O2/c1-2-13-3-5-15(6-4-13)12-18-16-9-7-14(11-17)8-10-16/h2-11H,1,12H2

InChI Key

CEEXIUYQQHTYRS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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